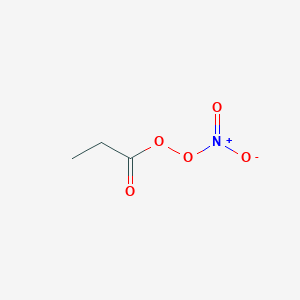

Peroxypropionyl nitrate

CAS No.: 5796-89-4

Cat. No.: VC1676600

Molecular Formula: C3H5NO5

Molecular Weight: 135.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5796-89-4 |

|---|---|

| Molecular Formula | C3H5NO5 |

| Molecular Weight | 135.08 g/mol |

| IUPAC Name | nitro propaneperoxoate |

| Standard InChI | InChI=1S/C3H5NO5/c1-2-3(5)8-9-4(6)7/h2H2,1H3 |

| Standard InChI Key | TXINBPKSWKFMNB-UHFFFAOYSA-N |

| SMILES | CCC(=O)OO[N+](=O)[O-] |

| Canonical SMILES | CCC(=O)OO[N+](=O)[O-] |

Introduction

Peroxypropionyl nitrate is a peroxyacyl nitrate compound, a class of organic compounds significant in atmospheric chemistry due to their role as secondary pollutants. These compounds are formed through the reaction of organic precursors and nitrogen oxides in the atmosphere, contributing to the formation of photochemical smog. Peroxypropionyl nitrate is particularly noted for its potential impact on air quality and human health.

Formation and Synthesis

Peroxypropionyl nitrate is primarily produced through photochemical reactions involving organic compounds such as n-propyl nitrite and nitrogen oxides. Its synthesis typically requires careful temperature control and monitoring of reactant concentrations to maximize yield. For instance, one method involves reacting n-propyl nitrite with oxygen under ultraviolet light, leading to the formation of radicals that subsequently react to form peroxypropionyl nitrate.

Atmospheric Reactions and Stability

Peroxypropionyl nitrate participates in various atmospheric reactions, primarily involving its decomposition under ultraviolet light or thermal conditions. The stability of peroxypropionyl nitrate is influenced by environmental factors such as temperature and light intensity, which can affect its reactivity and lifetime in the atmosphere.

Environmental and Health Impacts

Peroxypropionyl nitrate plays a significant role in the formation of photochemical smog, impacting air quality. Its volatility contributes significantly to its behavior in atmospheric chemistry, affecting its transport and reactivity. Exposure to peroxypropionyl nitrate can have health implications, particularly concerning respiratory and eye irritation, similar to other peroxyacyl nitrates like peroxyacetyl nitrate .

Concentration Levels

Studies have measured peroxypropionyl nitrate concentrations in various environments. For example, in urban, rural, and remote sites in the U.S., mean levels ranged from 5 to 230 ppt, with a maximum of 0.9 ppb . In Germany, concentrations were found to be around 7% to 11% of those of peroxyacetyl nitrate .

Comparison with Peroxyacetyl Nitrate

Peroxyacetyl nitrate (PAN) and peroxypropionyl nitrate (PPN) show similar behavior in atmospheric chemistry, with PAN being more stable and capable of long-range transport . The PPN/PAN ratio varies by location, with higher ratios observed in urban areas .

Data Table: Concentration Levels of PAN and PPN

| Location | PAN Concentration (ppt) | PPN Concentration (ppt) | PPN/PAN Ratio |

|---|---|---|---|

| Urban (U.S.) | 45-1600 | 5-230 | 3-14% |

| Rural (U.S.) | 45-1600 | 5-230 | 3-14% |

| Remote (U.S.) | 45-1600 | 5-230 | 3-14% |

| Munich (Germany) | - | Around 7% of PAN | - |

| Lindau (Germany) | - | Around 11% of PAN | - |

Applications in Scientific Research

Peroxypropionyl nitrate has several applications in scientific research, particularly in studies related to atmospheric chemistry and air quality. Its role as an oxidizing agent makes it a valuable compound for understanding photochemical smog formation and its impacts on the environment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume